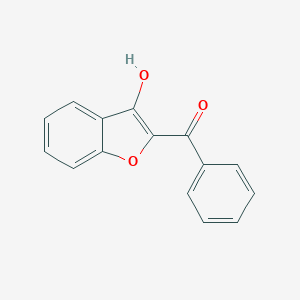

2-Benzoyl-3-hydroxybenzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H10O3 |

|---|---|

Molecular Weight |

238.24g/mol |

IUPAC Name |

(3-hydroxy-1-benzofuran-2-yl)-phenylmethanone |

InChI |

InChI=1S/C15H10O3/c16-13(10-6-2-1-3-7-10)15-14(17)11-8-4-5-9-12(11)18-15/h1-9,17H |

InChI Key |

LFMABXGWBMPFNQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms for 2 Benzoyl 3 Hydroxybenzofuran Derivatives

Established Synthetic Pathways to Benzofuran (B130515) Nuclei

The construction of the benzofuran ring system can be achieved through a variety of synthetic methodologies. These pathways often involve the formation of a key C-O or C-C bond to close the furan (B31954) ring onto a benzene (B151609) precursor.

Nenitzescu Reaction and Analogous Cyclization Protocols for 3-Benzoylbenzofuran Scaffolds

The Nenitzescu reaction is a well-established method for synthesizing 5-hydroxyindole (B134679) derivatives, but it can also be adapted to produce benzofuran derivatives. rsc.orgresearchgate.netwikipedia.orgmdpi.com The reaction typically involves the condensation of a 1,4-benzoquinone (B44022) with an enaminoketone. rsc.org The course of the reaction, leading to either an indole (B1671886) or a benzofuran, is highly dependent on the reaction conditions and the nature of the substituents on the starting materials. rsc.orgresearchgate.net

In the context of 3-benzoylbenzofurans, the synthesis often begins with the condensation of a substituted acetophenone, such as a 2-methoxyacetophenone, with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to generate an enaminoketone intermediate. rsc.org This intermediate is then reacted with a 1,4-benzoquinone or a 1,4-naphthoquinone (B94277) in a solvent like acetic acid. rsc.org The mechanism proceeds through a Michael addition of the enaminoketone to the benzoquinone, followed by the formation of a zwitterionic intermediate. rsc.org Subsequent O-protonation leads to a hydroquinone (B1673460) adduct, which, under acidic conditions, cyclizes to form the benzofuran ring. rsc.org However, this method can result in low to moderate yields of the desired 3-benzoylbenzofurans due to the formation of byproducts. rsc.org

| Starting Materials | Reagents | Product | Yield | Reference |

| 2,3,4-trimethoxyacetophenone, 1,4-benzoquinone | DMF-DMA, Acetic Acid | (5-Hydroxybenzofuran-3-yl)(2,3,4-trimethoxyphenyl)methanone | Moderate | rsc.org |

| 2-Methoxyacetophenones, 1,4-Benzoquinones/Naphthoquinones | DMF-DMA, Acetic Acid | 3-Benzoylbenzofurans | Low to Moderate | rsc.org |

Chalcone Rearrangement Strategies for Benzofuran Ring Formation

A versatile strategy for the synthesis of 3-acylbenzofurans involves the rearrangement of 2-hydroxychalcones. nih.govrsc.orgrsc.orgnih.govresearchgate.net This method offers a high degree of selectivity for different benzofuran isomers depending on the reaction conditions. The process typically begins with the preparation of a protected 2-hydroxychalcone, for instance, by condensing a MOM-protected salicylaldehyde (B1680747) with an acetophenone. nih.gov

The key step is an oxidative rearrangement of the chalcone, often mediated by a hypervalent iodine reagent like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PhI(OCOCF₃)₂). nih.gov This rearrangement leads to a 1,2-diaryl-3-methoxypropan-1-one derivative, which can then undergo deprotection and cyclization. The cyclization under acidic conditions can be controlled to selectively produce either 3-acylbenzofurans or 3-formylbenzofurans. nih.govrsc.org For example, treatment of the cyclized 2,3-dihydrobenzofuran (B1216630) intermediate with a base like potassium carbonate or a weak acid results in aromatization to the 3-acylbenzofuran. nih.gov

| Starting Material | Reagents | Key Intermediate | Product | Yield | Reference |

| MOM-protected 2-hydroxychalcone | PhI(OCOCF₃)₂ | 1,2-diaryl-3-methoxypropan-1-one | 2,3-dihydrobenzofuran | 69% (rearrangement), 56% (cyclization) | nih.gov |

| 2,3-Dihydrobenzofuran | K₂CO₃ | - | 3-Acylbenzofuran | 97% | nih.gov |

Aldol Condensation Approaches to Aurone (B1235358) Precursors (2-Benzylidenebenzofuran-3(2H)-ones)

Aurones, or (Z)-2-benzylidenebenzofuran-3(2H)-ones, are a class of flavonoids that serve as important precursors and structural analogs to 2-benzoyl-3-hydroxybenzofurans. The most common and straightforward synthesis of aurones involves the Aldol condensation of a benzofuran-3(2H)-one (a coumaranone) with a substituted benzaldehyde (B42025). researchgate.netresearchgate.netjst.go.jpscirp.org This condensation can be catalyzed by either acids or bases. researchgate.net

The synthesis of the required benzofuran-3(2H)-one precursor often starts from a phenol, which is converted to an ortho-hydroxy-α-haloacetophenone through steps like esterification with chloroacetic acid followed by a Fries rearrangement. researchgate.net Subsequent intramolecular O-alkylation yields the benzofuranone. jst.go.jp For instance, a 2-hydroxyacetophenone (B1195853) can be subjected to α-bromination, and the resulting α-bromoacetophenone undergoes intramolecular cyclization to furnish the benzofuranone. jst.go.jp The final Aldol condensation with a benzaldehyde derivative, sometimes using a catalyst like piperazine, yields the target aurone. jst.go.jp

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| Benzofuran-3(2H)-one | Substituted Benzaldehyde | Acid or Base | Aurone | researchgate.net |

| Benzofuranone | 4-Hydroxybenzaldehyde | Piperazine | Damaurone D (proposed structure) | jst.go.jp |

| N-(Un)substituted quinolone-3-carbaldehydes | (Un)substituted benzofuran-3(2H)-ones | 10 mol% NaOH, ethanol (B145695), microwave | Quinolone based aurone analogs | researchgate.net |

Intramolecular Cyclization and Palladium-Catalyzed Methods

Intramolecular cyclization reactions provide a powerful means to construct the benzofuran ring. rsc.orgsioc-journal.cnresearchgate.net One such approach involves the intramolecular O-arylation of 1-(2-haloaryl)ketones, which can be catalyzed by non-precious transition metals like copper or iron. acs.org A facile, transition-metal-free method utilizes potassium t-butoxide to promote the intramolecular cyclization of o-bromobenzylketones, affording substituted benzofurans in moderate to good yields. researchgate.net Another strategy involves an acetylene-activated SɴAr/intramolecular cyclization cascade, where an ortho-alkynyl substituted aromatic compound reacts with a nucleophile, followed by a 5-endo-dig cyclization. rsc.org This method is notable for not requiring a transition metal catalyst. rsc.org

Palladium-catalyzed reactions are particularly prevalent in modern organic synthesis for forming C-C and C-O bonds. nih.govnih.govrsc.orgrsc.orgresearchgate.netresearchgate.net The synthesis of benzofurans can be achieved through palladium-catalyzed intramolecular Heck reactions or by coupling 2-halophenols with alkynes (Sonogashira coupling) followed by cyclization. nih.govresearchgate.net A one-pot process combining these steps has been developed using a palladium catalyst with a tetraphosphine ligand. acs.org Furthermore, palladium catalysis enables the direct arylation of benzofuran cores and the synthesis of 2,3-dihydrobenzofurans from 2-allylphenols via carboalkoxylation. nih.govresearchgate.net

Catalytic Systems in the Synthesis of 2-Benzoyl-3-hydroxybenzofuran Analogues

Catalysis, particularly by transition metals, plays a pivotal role in the efficient and selective synthesis of benzofuran derivatives.

Transition Metal-Mediated Transformations (e.g., Copper, Palladium, Rhodium)

Transition metals like copper, palladium, and rhodium are extensively used to catalyze key bond-forming steps in the synthesis of benzofurans and their derivatives. nih.govbeilstein-journals.orgnih.govrsc.orgbeilstein-journals.orgmdpi.com

Copper Catalysis: Copper catalysts are effective for a variety of transformations leading to benzofurans. acs.orgrsc.orgfigshare.comresearchgate.netnih.govacs.org Copper(I) iodide (CuI) is often used as a co-catalyst with palladium in Sonogashira couplings of 2-halophenols and terminal alkynes, which then undergo intramolecular cyclization. nih.gov Copper can also catalyze the intramolecular O-arylation of 1-(2-haloaryl)ketones. acs.org Furthermore, copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a direct, one-pot route to polysubstituted benzofurans. rsc.orgresearchgate.net A sustainable approach using a copper-TMEDA complex in water has been developed for the synthesis of 2-substituted benzofurans from ketone derivatives. figshare.comnih.govacs.org

Palladium Catalysis: As mentioned previously, palladium is a versatile catalyst for benzofuran synthesis. nih.gov Palladium-catalyzed reactions include the Sonogashira coupling followed by cyclization, direct C-H activation/oxidation of 2-hydroxystyrenes with iodobenzenes, and carbonylative synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols. nih.govrsc.orgrsc.org Palladium nanoparticles have also been employed as a recyclable catalyst for the one-pot synthesis of benzofurans via Sonogashira cross-coupling reactions. researchgate.net

Rhodium Catalysis: Rhodium catalysts have enabled novel and efficient routes to benzofuran derivatives. nih.govrsc.orgfigshare.comwiley.comosaka-u.ac.jp Cationic rhodium(I) complexes can catalyze [2+2+2] cycloadditions of phenol-linked 1,6-diynes with alkynes to form fused benzofuran systems. figshare.com Another approach involves the rhodium-catalyzed intramolecular C-H insertion of α-imino carbenes generated from N-sulfonyl-1,2,3-triazoles, leading to 2,3-dihydrobenzofurans and benzofurans. rsc.org A tandem reaction involving rhodium-catalyzed C(sp³)–H insertion and subsequent copper-catalyzed dehydrogenation has also been developed for the synthesis of benzofurans from 1-sulfonyl-1,2,3-triazoles. wiley.com

| Catalyst System | Reaction Type | Starting Materials | Product | Reference |

| CuI / (PPh₃)PdCl₂ | Sonogashira Coupling / Cyclization | Iodophenols, Terminal Alkynes | Benzofuran derivatives | nih.gov |

| Copper-TMEDA | Cyclization | Ketone derivatives | 2-Substituted benzofurans | figshare.comnih.govacs.org |

| Pd(PPh₃)₄ | Intramolecular Heck Reaction / Cyclization | 2-(Phenylethynyl)phenol, N-(2-iodophenyl)-N-methylmethacrylamides | Benzofuran derivatives | nih.gov |

| Cationic Rhodium(I)/H₈-BINAP | [2+2+2] Cycloaddition | Phenol-linked 1,6-diynes, Alkynes | Fused benzofuran derivatives | figshare.com |

| Rh₂(Oct)₄ / Cu catalyst | C-H Insertion / Dehydrogenation | 1-Sulfonyl-1,2,3-triazoles | Benzofuran derivatives | wiley.com |

Organocatalytic and Metal-Free Approaches

In recent years, a shift towards more sustainable and cost-effective synthetic methods has led to the development of organocatalytic and metal-free strategies for constructing the benzofuran core. These approaches avoid the use of expensive and potentially toxic transition metals.

One notable metal-free method involves the use of hypervalent iodine reagents. The iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides a route to 2-arylbenzofurans. scite.aithieme-connect.comorganic-chemistry.org This reaction can be performed using a catalytic amount (10 mol%) of a reagent like (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂] in the presence of a terminal oxidant such as m-chloroperbenzoic acid (m-CPBA). thieme-connect.comthieme-connect.com Stoichiometric amounts of PhI(OAc)₂ in acetonitrile (B52724) have also been shown to effectively mediate the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans in good yields. organic-chemistry.org

Organocatalysis offers another powerful metal-free alternative. A novel organocatalytic [3+2] annulation followed by an oxidative aromatization of enals with 2-halophenols has been reported to produce 2-arylbenzofuran-3-carbaldehydes. rsc.org This chemo- and regioselective process proceeds without the need for transition metals or harsh oxidants. rsc.org Furthermore, organocatalytic cascade reactions, for instance between benzofuran-2(3H)-ones and salicylaldehydes mediated by bases like DBU or tetramethylguanidine, have been developed to synthesize related heterocyclic structures. nih.govresearchgate.net

Other metal-free approaches include acid-mediated dehydrative substitution of 3-hydroxy-3-phenylbenzofuran-2(3H)-ones with various nucleophiles and aerobic oxidative cycloannulation between thiophenols and internal alkynes. rsc.orgchim.it

| Method | Starting Materials | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Iodine(III)-Catalyzed Oxidative Cyclization | 2-Hydroxystilbenes | 10 mol% PhI(OAc)₂ / m-CPBA | Catalytic, metal-free, good to excellent yields. | thieme-connect.comthieme-connect.com |

| Stoichiometric Hypervalent Iodine Cyclization | ortho-Hydroxystilbenes | PhI(OAc)₂ | Metal-free, convenient, good yields. | organic-chemistry.org |

| Organocatalytic [3+2] Annulation/Oxidative Aromatization | Enals and 2-Halophenols | Organocatalyst | Chemo- and regioselective, avoids strong oxidants. | rsc.org |

| Acid-Mediated Dehydrative Substitution | 3-Hydroxy-3-phenylbenzofuran-2(3H)-ones and Nucleophiles | H₂SO₄ | Metal-free, forms 3-substituted benzofuran-2(3H)-ones. | rsc.org |

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and extending the scope of synthetic methodologies. Several pathways for the formation of the benzoylbenzofuran scaffold have been proposed and investigated.

The Nenitzescu reaction is a classic method for synthesizing 5-hydroxyindole derivatives, but it can also yield benzofuran derivatives depending on the substrates and conditions. rsc.orgwikipedia.org When applied to the synthesis of 3-benzoylbenzofurans, the mechanism typically involves the condensation of an enaminoketone with a 1,4-benzoquinone. rsc.org The initial step is a Michael addition of the enaminoketone to the benzoquinone. This is followed by the formation of a zwitterionic intermediate which, under acidic conditions, undergoes O-protonation leading to a hydroquinone adduct that subsequently cyclizes and aromatizes to form the benzofuran ring. rsc.org The reaction's outcome can be influenced by the reaction conditions, with less acidic or non-acidic environments sometimes favoring the formation of 5-hydroxyindole byproducts. rsc.org

Another significant mechanistic pathway involves the rearrangement of 2-hydroxychalcones . A method has been developed for the highly selective synthesis of either 3-acylbenzofurans or 3-formylbenzofurans from a common 2,3-dihydrobenzofuran intermediate derived from a 2-hydroxychalcone. nih.govrsc.org The formation of 3-acylbenzofurans occurs under weakly acidic or basic conditions via simple aromatization with the elimination of a leaving group (e.g., methanol). nih.gov In contrast, the formation of 3-formylbenzofurans is proposed to proceed through a diprotonated intermediate when stronger acids are used in specific solvents like (CF₃)₂CHOH. nih.govrsc.org This intermediate facilitates a ring-opening, followed by ring-closure at the ketone moiety, hydrolysis, and aromatization to yield the rearranged product. nih.gov

Cascade reactions offer complex and efficient routes to benzofurans. One such proposed cascade involves a sequence of transacetalisation, a Fries-type O→C rearrangement, Michael addition, and finally, a ring-opening aromatization, starting from β-pyrones and phenols under acid catalysis. rsc.org

| Reaction Name/Type | Key Intermediate(s) | Driving Force/Key Step | Reference |

|---|---|---|---|

| Nenitzescu Reaction | Zwitterion, Hydroquinone adduct | Michael addition followed by acid-catalyzed cyclization/aromatization. | rsc.org |

| 2-Hydroxychalcone Rearrangement | 2,3-Dihydrobenzofuran, Diprotonated species | Selective aromatization or acid-induced rearrangement via a diprotonated intermediate. | nih.govrsc.org |

| Acid-Catalysed Cascade | - | Fries-type O→C rearrangement followed by Michael addition and ring-opening. | rsc.org |

The synthesis of substituted benzofurans often involves the creation of one or more stereocenters, making stereochemical control a critical aspect of the synthetic design. While many methods yield racemic products, significant progress has been made in developing stereoselective syntheses, particularly for 2,3-disubstituted and spirocyclic benzofuran derivatives.

The synthesis of 2,3-disubstituted dihydrobenzofurans has been achieved with high diastereoselectivity. An intramolecular alkyne Prins-type cyclization has been developed for the stereoselective construction of trans-2,3-disubstituted dihydrobenzofurans. ias.ac.in This method highlights how the choice of catalyst and substrate can dictate the stereochemical outcome, as many alternative methods preferentially yield the cis isomer. ias.ac.in Similarly, a stereoselective synthesis of 3-aryl-2,3-dihydrobenzofurans has been accomplished through the intramolecular cyclization of hydroxyphenols, enabled by a stereoselective ortho-C-alkylation of phenols. acs.org

The construction of spiro[benzofuran] scaffolds, which contain a quaternary spirocyclic center, presents a significant stereochemical challenge. Diastereoselective electrosynthesis has emerged as a metal-free method to produce spiro[benzofuran-2,2'-furan]-3-ones with high diastereoselectivity. nih.govresearchgate.net Organocatalytic [3+2] annulation reactions are also powerful tools for creating complex spiro[benzofuran-pyrrolidine]indolinedione architectures with excellent stereocontrol, generating multiple adjacent stereocenters. bohrium.com The stereochemical pathways in these reactions are often elucidated through detailed mechanistic investigations, including SC-XRD and NMR NOE analyses. bohrium.com Furthermore, regio- and diastereospecific [2+3] cycloadditions have been used to assemble spiro[benzofuran-2,3'-pyrazol]-3-imines. researchgate.net

The absolute configuration of chiral benzofuranone derivatives has been determined using a combination of online high-performance liquid chromatography-electronic circular dichroism (HPLC-ECD) and time-dependent Density Functional Theory (TDDFT-ECD) calculations, providing a robust method for stereochemical assignment. nih.gov

| Target Structure Type | Synthetic Approach | Key Stereochemical Outcome | Reference |

|---|---|---|---|

| trans-2,3-Disubstituted Dihydrobenzofurans | Alkyne Prins-type cyclization | High diastereoselectivity for the trans isomer. | ias.ac.in |

| Spiro[benzofuran-2,2'-furan]-3-ones | Electrochemical [3+2] cycloaddition | High diastereoselectivity. | nih.govresearchgate.net |

| Spiro[benzofuran-pyrrolidine]indolinediones | Organocatalytic [3+2] annulation | Excellent diastereoselectivity and enantioselectivity (up to >20:1 dr, 99:1 er). | bohrium.com |

| Chiral Benzofuranones | Isolation and analysis | Absolute configuration determined by HPLC-ECD and TDDFT-ECD calculations. | nih.gov |

Advanced Structural Elucidation and Analytical Characterization of 2 Benzoyl 3 Hydroxybenzofuran Derivatives

Spectroscopic Techniques for Comprehensive Characterization

Spectroscopic methods are indispensable for the detailed structural analysis of 2-benzoyl-3-hydroxybenzofuran derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy each offer unique and complementary information.

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms within the this compound scaffold.

For instance, in the ¹H NMR spectrum of N-(2-Benzoyl-benzofuran-3-yl)-acrylamide, characteristic peaks are observed for the aromatic protons in the range of δ 7.25-8.62 ppm. dergi-fytronix.com The amide proton (NH) typically appears as a singlet further downfield, around δ 10.94 ppm. dergi-fytronix.com In derivatives of 2,6-diaminopurine (B158960) containing a benzoyl group, the aromatic protons of the benzoyl moiety resonate in the multiplet region of δ 7.2-8.2 ppm. scielo.org.mxredalyc.org

The ¹³C NMR spectrum provides information on the carbon framework. Carbonyl carbons of the benzoyl group are typically observed in the range of 190-220 ppm. organicchemistrydata.org For example, in 2-hydroxybenzofuran-3(2H)-one, the carbonyl carbon signal appears at δ 197.72 ppm. In N²,N⁶-dibenzoyl-N⁹-(2′,3′-di-O-benzoyl-(β)-L-threofuranosyl)-2,6-diaminopurine, the carbonyl carbons of the benzamido groups are found at δ 165.19 ppm, while those of the benzoate (B1203000) groups are at δ 165.54 and 165.81 ppm. redalyc.org The carbons of the benzofuran (B130515) ring and the attached benzoyl group exhibit distinct signals that can be assigned using two-dimensional NMR techniques like HMQC and HMBC. scielo.org.mxredalyc.org

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| N-(2-Benzoyl-benzofuran-3-yl)-acrylamide | CDCl₃ | 10.94 (1H, NH), 8.62-7.25 (9H, Ar H), 6.52-6.37 (2H, CO-CH and =CH), 5.86 (1H, =CH) | Not explicitly provided | dergi-fytronix.com |

| N²,N⁶-dibenzoyl-N⁹-(2′,3′-di-O-benzoyl-(β)-L-threofuranosyl)-2,6-diaminopurine | CDCl₃ | 7.2-8.2 (m, 20 arom. H), 8.06 (s, H-C(8)), 9.38 and 9.53 (br s, HNCO) | 165.19 (s, 2CO benzamido), 165.54, 165.81 (2s, CO), 152.68 (s, C(2)), 152.34 (s, C(4)), 149.75 (s, C(6)), 141.64 (d, C(8)), 119.58 (s, C(5)) | redalyc.org |

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In this compound derivatives, the IR spectrum typically shows strong absorption bands corresponding to the carbonyl (C=O) and hydroxyl (O-H) groups.

The carbonyl stretching vibration of the benzoyl group is a prominent feature, usually appearing in the region of 1620-1630 cm⁻¹. oup.com For related benzofuranones, the lactone carbonyl stretch is observed around 1690 cm⁻¹. The hydroxyl group gives rise to a broad absorption band in the range of 3200-3500 cm⁻¹. For N-(2-Benzoyl-benzofuran-3-yl)-acrylamide, characteristic IR peaks include the N-H stretch at 3265 cm⁻¹, C=O stretching at 1656 cm⁻¹, and C=C stretching at 1622 cm⁻¹. dergi-fytronix.com

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching | ~3200–3500 | |

| Amide (N-H) | Stretching | 3265 | dergi-fytronix.com |

| Aroyl Carbonyl (C=O) | Stretching | 1620–1630 | oup.com |

| Amide Carbonyl (C=O) | Stretching | 1656 | dergi-fytronix.com |

| Lactone Carbonyl (C=O) | Stretching | ~1690 | |

| Alkene (C=C) | Stretching | 1622 | dergi-fytronix.com |

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. innovareacademics.inbiocompare.commeasurlabs.com

For example, the mass spectra of 2-aroyl-7H-furo[3,2-g] oup.combenzopyran-7-ones, which are related to this compound, show distinct molecular ion peaks. oup.com In the analysis of 2-hydroxybenzofuran-3(2H)-one, HRMS can confirm the molecular weight with high precision, for instance, showing an m/z value of 151.0390 for the [M+H]⁺ ion. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For instance, in benzofuro[3,2-c]pyridine N-oxides, a characteristic [M-O]⁺ ion peak is a key diagnostic feature. mathnet.ru

UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within a molecule and are particularly useful for studying conjugated systems like this compound. drawellanalytical.com

The UV-Vis spectrum of N-(2-Benzoyl-benzofuran-3-yl)-acrylamide in ethanol (B145695) shows a maximum absorption wavelength (λmax) at 332 nm. dergi-fytronix.com For other benzofuran derivatives, absorption bands are typically observed in the UV region, corresponding to π→π* and n→π* transitions. dergipark.org.tr For example, some benzofuran derivatives exhibit absorption maxima that can be influenced by the solvent and substituents. oup.com

Fluorescence spectroscopy, which measures the emission of light from an excited state, is a highly sensitive technique. drawellanalytical.com Many benzofuran derivatives are fluorescent, and their emission spectra can be used for quantitative analysis and to probe their interactions with other molecules. researchgate.netsciforschenonline.org The fluorescence properties are dependent on the molecular structure, and changes in the emission spectra can indicate complex formation or changes in the local environment. sciforschenonline.orgnih.gov

Mass Spectrometry (MS and HRMS)

X-ray Crystallography for Molecular and Supramolecular Architecture

X-ray crystallographic studies can unambiguously determine the geometry of this compound derivatives. For example, in cases where geometric isomers are possible, such as with derivatives containing a double bond, X-ray crystallography can distinguish between the E and Z isomers. While specific X-ray data for this compound itself is not detailed in the provided context, studies on related benzofuran structures have confirmed their planar or near-planar geometry. researchgate.net The analysis of crystal structures reveals the precise bond lengths and angles, which can be distorted from ideal values due to steric and electronic effects within the molecule. researchgate.net This technique is crucial for confirming the stereochemistry and understanding the non-covalent interactions that govern the supramolecular assembly in the crystalline state.

Analysis of Intermolecular Interactions and Packing

The three-dimensional architecture of this compound derivatives in the solid state is dictated by a complex interplay of intermolecular forces. X-ray crystallography studies on various benzofuran derivatives have provided significant insights into their molecular packing and the non-covalent interactions that stabilize the crystal lattice. researchgate.net

The substitution pattern on the benzofuran core and its appended rings significantly influences the crystal packing. Studies on thiazol-2(3H)-imine derivatives bearing a benzofuran moiety have shown that substitutions on an attached phenyl ring can alter the packing arrangement. mdpi.com It has been noted that even subtle changes, such as the replacement of a hydrogen atom with a fluorine atom, can lead to the formation of mixed crystals or solid solutions due to the similar sizes of the groups, despite differences in their electronic properties. mdpi.com

Table 1: Intermolecular Interactions in Benzofuran Derivatives

| Derivative Type | Intermolecular Interaction | Intramolecular Interaction | Reference |

| Benzo[b]furan Carboxylic Acids | O–H···O, C–H···O, C–H···π, C–H···Br | O–H···C=O | researchgate.net |

| 4-(Benzofuran-2-yl)thiazol-2(3H)-imines | Governed by phenyl substitution | Not specified | mdpi.com |

| 4-Hydroxynaphtho[2,3-b]benzofuran-dione | Stacking interactions | O–H···O | olemiss.edu |

Electrochemical Analysis for Redox Behavior and Reactivity Insights

Electrochemical methods, particularly cyclic voltammetry, have been instrumental in characterizing the redox behavior of this compound derivatives and their precursors. capes.gov.brcolab.ws These analyses provide valuable information on oxidation potentials, the stability of electrochemically generated species, and the mechanisms of subsequent chemical reactions.

Many this compound-type structures, specifically 2-(hydroxybenzoyl)-2-hydroxybenzofuran-3(2H)-ones, are formed through the oxidation of flavonols. capes.gov.brresearchgate.netmdpi.com The electrochemical oxidation of these parent flavonols is often a complex process involving the formation of intermediates like quinone methides. researchgate.netmdpi.com The study of flavonols such as quercetin (B1663063) and rhamnazin (B190346) shows that their oxidation leads to the formation of these benzofuranone derivatives. researchgate.netmdpi.com

The redox potential of these compounds is highly dependent on factors like pH and the presence of dissociation forms in solution. researchgate.net Electrochemical studies have confirmed that fast chemical reactions often follow the initial electron transfer step. researchgate.net For example, under anaerobic conditions, the oxidation of the flavonol fisetin (B1672732) yields 2,6-dihydroxy-2-(3′,4′-dihydroxybenzoyl)-benzofuran-3(2H)-one as the sole product. researchgate.net This suggests a common oxidation pathway for flavonols that possess a C2-C3 double bond, a C3-OH group, and a dihydroxy-substituted phenyl moiety. researchgate.net

Furthermore, electrochemical techniques have been employed for the synthesis of related heterocyclic systems. The electrochemical oxidation of compounds like 3,4-dihydroxybenzoic acid in the presence of various nucleophiles can lead to the formation of novel benzofuro[2,3-d]pyrimidine derivatives. researchgate.net Controlled-potential coulometry and cyclic voltammetry studies indicate that anodically generated o-benzoquinones can undergo Michael addition reactions with nucleophiles, leading to cyclized products in good yields. researchgate.net This highlights the utility of electrochemical methods not only for analysis but also for providing insights into the reactivity of precursor compounds and for the targeted synthesis of complex benzofuran-fused heterocycles.

Table 2: Electrochemical Data on Benzofuran Precursors and Derivatives

| Compound/Precursor | Technique Used | Key Finding | Reference |

| Flavonols (general) | Cyclic Voltammetry | Oxidation leads to 2-(hydroxybenzoyl)-2-hydroxybenzofuran-3(2H)-ones. | capes.gov.brcolab.ws |

| Rhamnazin (Flavonol) | Cyclic Voltammetry, HPLC-DAD, HPLC-ESI-MS/MS | Redox potential is pH-dependent; oxidation product identified as a benzofuranone derivative. | researchgate.net |

| Fisetin (Flavonol) | In situ spectroelectrochemistry, HPLC-DAD, HPLC-ESI-MS/MS | Oxidation yields 2,6-dihydroxy-2-(3′,4′-dihydroxybenzoyl)-benzofuran-3(2H)-one. | researchgate.net |

| 3,4-Dihydroxybenzoic Acid | Cyclic Voltammetry, Controlled-Potential Coulometry | Electrochemical oxidation in the presence of nucleophiles synthesizes benzofuro[2,3-d]pyrimidine derivatives. | researchgate.net |

Computational and Theoretical Studies on 2 Benzoyl 3 Hydroxybenzofuran Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the reactivity of molecules like 2-benzoyl-3-hydroxybenzofuran. scispace.comwikipedia.org DFT methods, in principle, offer an exact framework for understanding the electronic ground state based on the electron density distribution. scispace.com Popular functionals such as B3LYP are often employed due to their balance of computational efficiency and accuracy in reproducing molecular geometries, vibrational frequencies, and reaction energies. wikipedia.orgnih.gov

A crucial first step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule. stackexchange.com For this compound, this process involves minimizing the energy of the molecule to determine its equilibrium structure. nih.gov The validity of this optimized geometry is then confirmed through vibrational analysis. uni-rostock.degaussian.com A true energy minimum is characterized by the absence of imaginary frequencies in the vibrational spectrum, indicating that the structure is stable and not a transition state. stackexchange.com The accuracy of these calculations is dependent on the level of theory and basis set used, with tighter optimization criteria and more sophisticated basis sets generally yielding more reliable results. uni-rostock.degaussian.com

DFT calculations provide a wealth of information about the electronic properties of this compound. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). ajchem-a.comnih.gov The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and stability. nih.gov A larger HOMO-LUMO gap generally suggests higher stability and lower reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. ajchem-a.com It visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. ajchem-a.comresearchgate.net These regions are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively, offering a guide to the molecule's reactive behavior. ajchem-a.comnih.gov For instance, in 2-benzoylbenzoic acid, a related structure, the MEP map reveals several potential sites for electrophilic attack. researchgate.net

Table 1: Calculated Electronic Properties of a Benzofuran (B130515) Derivative

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | - |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.105 nih.gov |

| Ionization Potential (I) | -EHOMO | 5.912 nih.gov |

| Electron Affinity (A) | -ELUMO | 1.807 nih.gov |

| Chemical Hardness (η) | (I - A) / 2 | 2.052 nih.gov |

| Chemical Softness (S) | 1 / (2η) | 0.243 nih.gov |

Note: The values presented are for a related trifluoromethyl-substituted Schiff base compound and are illustrative of the types of parameters calculated. Specific values for this compound would require dedicated calculations.

DFT is instrumental in mapping out the intricate pathways of chemical reactions involving benzofuran systems. researchgate.net By calculating the energies of reactants, products, and intermediate transition states, researchers can construct a detailed energy profile of a reaction. rsc.org This allows for the determination of activation barriers and the identification of the most likely reaction mechanism. rsc.org For example, DFT studies have been used to clarify the mechanisms of phosphine-catalyzed annulations and the role of various intermediates in enzymatic reactions involving similar core structures. rsc.org Such computational investigations can reveal the subtle electronic and steric factors that govern reaction outcomes and stereoselectivity. rsc.org

Electronic Property Calculations (e.g., Frontier Orbitals, Electrostatic Potential)

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential biological activity of this compound, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. researchgate.netjyoungpharm.org These methods are crucial for understanding how a small molecule (ligand) might interact with a biological target, such as a protein or DNA. researchgate.netnih.gov

Molecular docking predicts the preferred orientation and conformation of the ligand when it binds to the active site of a receptor. nih.govarxiv.org This process helps to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov The binding affinity, often expressed as a docking score or binding free energy, provides an estimate of the strength of the interaction. dergipark.org.tr For example, docking studies on benzoylated emodin (B1671224) derivatives have provided insights into their binding modes with the HBV core protein. jyoungpharm.org

Following docking, molecular dynamics simulations can be used to study the dynamic behavior and stability of the ligand-receptor complex over time. rsc.orgmdpi.com MD simulations track the movements of atoms and molecules, providing a more realistic picture of the interactions in a solvated environment. researchgate.net Analysis of parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can reveal the stability of the complex and the flexibility of different regions of the protein and ligand. mdpi.com

Table 2: Illustrative Molecular Docking and Dynamics Parameters

| Parameter | Description | Relevance |

|---|---|---|

| Binding Affinity (ΔG) | The predicted free energy of binding between the ligand and the target. | A more negative value generally indicates a stronger binding interaction. dergipark.org.tr |

| Inhibition Constant (Ki) | A measure of the potency of a ligand as an inhibitor of a particular target. | Lower Ki values indicate greater potency. nih.gov |

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of the ligand or protein over the course of a simulation compared to a reference structure. | Lower, stable RMSD values suggest the complex is stable. mdpi.com |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position during a simulation. | Highlights flexible and rigid regions of the protein and ligand. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By analyzing a dataset of molecules with known activities, 2D or 3D-QSAR models can be developed to predict the activity of new, untested compounds. nih.govnih.gov These models use various molecular descriptors (e.g., electronic, steric, hydrophobic) to quantify the structural features that are important for activity. nih.gov

Pharmacophore modeling is another powerful ligand-based drug design technique. d-nb.infonih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to interact with a specific biological target. nih.govnih.gov These models can be generated from a set of active molecules or from the structure of the ligand-receptor complex. nih.govfrontiersin.org Once developed, a pharmacophore model can be used as a 3D query to screen large chemical databases to identify novel compounds with the potential for similar biological activity. d-nb.infoacs.org For instance, pharmacophore models have been successfully used to identify inhibitors for various enzymes. frontiersin.org

Table 3: Key Concepts in QSAR and Pharmacophore Modeling

| Concept | Description | Application |

|---|---|---|

| QSAR Model | A mathematical equation that correlates molecular descriptors with biological activity. | Predicts the activity of new compounds and guides the design of more potent analogs. nih.govnih.gov |

| Molecular Descriptors | Numerical values that characterize the physicochemical properties of a molecule. | Used as independent variables in QSAR equations. nih.gov |

| Pharmacophore Hypothesis | A 3D arrangement of essential chemical features for biological activity. | Used as a filter in virtual screening to identify potential new active compounds. d-nb.infonih.gov |

| Pharmacophore Features | Representations of chemical functionalities like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. | Define the key interaction points between a ligand and its target. nih.govfrontiersin.org |

| Virtual Screening | A computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. | Can be based on docking or pharmacophore models to prioritize compounds for experimental testing. d-nb.info |

Structure Activity Relationship Sar Investigations of 2 Benzoyl 3 Hydroxybenzofuran Analogues in Biological Systems

Impact of Substituent Variation on Biological Activity

SAR studies have systematically explored how different substituents on the benzofuran (B130515) nucleus and the 2-benzoyl moiety influence biological outcomes. These investigations have revealed that the type, position, and electronic properties of substituents are critical determinants of activity. mdpi.comresearchgate.net

The introduction of hydroxyl (-OH) and halogen (e.g., -F, -Cl, -Br) groups at various positions on the benzofuran and the associated benzoyl ring has profound effects on the biological profile of the compounds, influencing everything from antibacterial to anticancer and enzyme inhibitory activities.

Research into the antibacterial properties of benzofuran derivatives has shown that hydroxyl substitutions can be particularly beneficial. For instance, SAR studies revealed that hydroxyl groups at the C-4 position of the benzofuran ring led to good antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.govrsc.org Conversely, a hydroxyl group at the C-2 position did not enhance activity. nih.govresearchgate.net In one series, a compound featuring a hydroxyl group at C-4 demonstrated excellent activity against S. aureus and MRSA, whereas methylation of this hydroxyl group reduced solubility and diminished antimicrobial efficacy. nih.gov Similarly, for antitubercular activity, an ortho-hydroxyl substitution on a benzylidene group attached to a benzofuran core was found to be favorable. nih.gov

Halogen substitutions also play a critical, albeit complex, role. In some studies, halogenated benzofuran derivatives showed no antibacterial activity. nih.gov However, in other contexts, they are crucial for potency. For example, the addition of a fluorine atom at the para-position of a 2-benzofuranyl ring resulted in a twofold increase in anticancer potency and inhibitory activity. mdpi.com This is often attributed to favorable hydrophobic interactions. mdpi.com The presence of two bromo substituents, one on the benzofuran ring (at C-5) and another on a phenyl ring, has been shown to result in excellent antibacterial activity against multiple bacterial strains. nih.govresearchgate.net Research has indicated that electron-withdrawing groups, such as halogens, at the ortho position of the benzofuran ring and the para position of an aryl ring tend to increase antimicrobial potency. nih.govresearchgate.net

In the context of enzyme inhibition, a study on 5-acetyl-2-aryl-6-hydroxybenzo[b]furans as inhibitors of α-glucosidase and protein-tyrosine phosphatase 1B (PTP1B), targets for type 2 diabetes, provided clear SAR data. The ortho-hydroxyacetylbenzofuran scaffold was determined to be significant for activity. nih.gov The introduction of a fluorine atom at the C-4 position of the 2-phenyl ring (compound 2c ) led to significant α-glucosidase inhibition. nih.gov

The following table details the inhibitory activity of various substituted 5-acetyl-6-hydroxy-2-arylbenzofurans against α-glucosidase and PTP1B.

| Compound | Substituent (R) on 2-Phenyl Ring | α-Glucosidase IC₅₀ (µM) | PTP1B IC₅₀ (µM) |

|---|---|---|---|

| 2a | H | > 50 | > 50 |

| 2b | 2-F | > 50 | > 50 |

| 2c | 4-F | 0.68 | 4.75 |

| 2d | 2-Cl, 4-F | > 50 | > 50 |

| 2e | 4-Cl | > 50 | > 50 |

| 2f | 4-CH₃ | 14.07 | > 50 |

| 2g | 4-OCH₃ | 0.56 | 1.52 |

| 2h | 3,5-(OCH₃)₂ | 0.78 | 0.69 |

Data sourced from Yeop et al. (2020) nih.gov

The biological activity of the 2-benzoylbenzofuran scaffold is significantly modulated by the nature of the aromatic ring of the benzoyl group and by the introduction of other heterocyclic systems.

The substitution pattern on the 2-benzoyl moiety is a key determinant of antiproliferative activity. A series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives were developed as potent inhibitors of tubulin polymerization. researchgate.net SAR studies revealed that the number and position of methoxy (B1213986) groups on the benzoyl ring influence antiproliferative activity and selectivity against different cancer cell lines. mdpi.com For example, comparing a 3′,4′,5′-trimethoxybenzoyl derivative with a 3′,5′-dimethoxybenzoyl analogue showed comparable potency against HeLa cells, but a moderate reduction in activity against four other cancer cell lines for the dimethoxy compound. mdpi.com The presence of a 3′,4′,5′-trimethoxyphenyl group on the 2-benzoyl moiety was often associated with optimal activity. mdpi.com

Hybrid molecules, where the benzofuran scaffold is linked to other heterocyclic rings like imidazole (B134444), pyrazole (B372694), or triazole, have been synthesized to explore new biological activities. rsc.orgmdpi.com The synthesis of novel 2-benzoylbenzofuran-imidazole hybrids yielded compounds with significant anticancer activity, particularly against breast and liver carcinoma cell lines. rsc.org SAR analysis showed that substitution of the imidazole ring at the third position with a 4-methoxyphenacyl group resulted in significant biological activity. rsc.org In another study, benzofuran derivatives were linked to pyrazole, with the resulting hybrids showing promising anticancer effects. mdpi.com Similarly, the condensation of 3-hydroxybenzofuran-2-carbohydrazide with aromatic aldehydes, followed by cyclization with succinic anhydride, produced benzofuran-pyrrolidinone hybrids that were evaluated for antimicrobial activity. researchgate.net

These findings underscore that the 2-benzoylbenzofuran core can serve as a versatile scaffold. The aromatic and heterocyclic moieties attached to it are not mere appendages but are integral to the molecule's ability to interact with biological targets, influencing potency and selectivity. rsc.orgmdpi.com

Role of Hydroxyl and Halogen Substitutions

Conformational Analysis and its Correlation with Bioactivity

Conformational analysis and molecular docking studies provide three-dimensional insights into how 2-benzoylbenzofuran analogues bind to their biological targets, explaining the observed SAR trends at a molecular level.

Molecular docking studies on 5-acetyl-2-aryl-6-hydroxybenzo[b]furans against α-glucosidase and PTP1B revealed the likely binding modes of the most active compounds. nih.gov For the highly active compound 2h , which has a 3,5-dimethoxyphenyl group, docking simulations suggested that it binds to an allosteric site on PTP1B rather than the catalytic site. nih.gov This is a significant finding, as allosteric inhibitors can offer better selectivity and fewer side effects. The interactions observed in the docking model, such as hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues of the enzyme, help to rationalize the compound's high inhibitory potency. nih.gov

In the development of 2-aroyl-4-phenyl-5-hydroxybenzofurans as antitubulin agents, molecular modeling was used to understand their interaction with tubulin. researchgate.net The most promising compound in this series was found to interact with tubulin by binding to the colchicine (B1669291) site, a key pocket involved in microtubule destabilization. researchgate.net This binding prevents the polymerization of tubulin into microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The specific conformation adopted by the molecule within the binding pocket, dictated by its substituents, is crucial for establishing the necessary interactions for strong binding and high activity.

Mechanistic Studies of Biological Activities Exhibited by 2 Benzoyl 3 Hydroxybenzofuran Derivatives

Anticancer Mechanisms of Action

The anticancer properties of 2-benzoyl-3-hydroxybenzofuran derivatives are multifaceted, involving the induction of programmed cell death, modulation of cellular signaling pathways, and direct interaction with key cellular components.

Induction of Apoptosis and Cell Cycle Modulation

A primary mechanism by which these derivatives exhibit anticancer activity is through the induction of apoptosis, or programmed cell death, and the modulation of the cell cycle.

One synthetic derivative of benzofuran (B130515) lignan (B3055560), designated as Benfur, has been shown to induce apoptosis in p53-positive cells. nih.gov While it can inhibit the activation of nuclear factor κB (NF-κB) in both p53-positive and -negative cells, the activation of caspase 3, a key executioner caspase in apoptosis, was observed only in p53-positive cells. nih.gov This suggests that the apoptotic effect is predominantly dependent on the tumor suppressor protein p53. nih.gov Further investigation revealed that Benfur treatment leads to a G2/M phase arrest in the cell cycle of Jurkat T-cells in a dose- and time-dependent manner. nih.gov This cell cycle arrest is associated with increased levels of p21, p27, and cyclin B, proteins that regulate cell cycle progression. nih.gov

Similarly, a novel benzofuran-isatin conjugate, Compound 5a, has demonstrated the ability to induce cell cycle arrest at the G1/G0 phase in HT29 colorectal cancer cells and at the G2/M phase in SW620 metastatic colorectal cancer cells. frontiersin.org This was accompanied by a decrease in the expression of cyclin A1, which is involved in the entry into the S phase. frontiersin.org The compound also triggered apoptosis through a mitochondria-dependent pathway, evidenced by the downregulation of the anti-apoptotic protein Bcl-xl and the upregulation of the pro-apoptotic protein Bax and cytochrome c. frontiersin.org

Other studies have also confirmed the pro-apoptotic properties of benzofuran derivatives. For instance, two derivatives, compounds 6 and 8, were found to induce apoptosis in K562 leukemia cells, as confirmed by Annexin V-FITC and Caspase-Glo 3/7 assays. nih.gov The activation of caspases 3 and 7, which are markers of programmed cell death, was also observed in K562 cells treated with certain benzofuran derivatives. mdpi.com

Table 1: Effect of this compound Derivatives on Cell Cycle and Apoptosis

| Compound/Derivative | Cell Line | Effect on Cell Cycle | Key Apoptotic Markers | Reference |

|---|---|---|---|---|

| Benfur | Jurkat T-cells | G2/M arrest | Caspase 3 activation (p53-dependent) | nih.gov |

| Compound 5a | HT29 | G1/G0 arrest | Downregulation of Bcl-xl, upregulation of Bax and cytochrome c | frontiersin.org |

| Compound 5a | SW620 | G2/M arrest | Downregulation of Bcl-xl, upregulation of Bax and cytochrome c | frontiersin.org |

| Compounds 6 and 8 | K562 | Not specified | Induction of apoptosis (Annexin V positive) | nih.gov |

| Various derivatives | K562 | Not specified | Activation of caspases 3 and 7 | mdpi.com |

Modulation of Reactive Oxygen Species (ROS) and Pro-oxidative Effects

The generation of reactive oxygen species (ROS) is another critical mechanism underlying the anticancer effects of these compounds. While often associated with cellular damage, in the context of cancer therapy, elevated ROS levels can induce apoptosis in cancer cells.

Studies have shown that certain benzofuran derivatives possess pro-oxidative effects, leading to an increase in ROS within cancer cells. nih.gov For example, compounds 6 and 8 were found to increase ROS levels in cancer cells, particularly after 12 hours of incubation. nih.gov This pro-oxidative action is believed to be a key contributor to their apoptotic activity. nih.gov Some benzofuran derivatives have been shown to induce pro-apoptotic effects through the generation of ROS, which are critical in triggering apoptosis in cancer cells.

In a cellular model of neurodegeneration, which can have parallels with cancer cell biology regarding oxidative stress, certain benzofuran-2-one derivatives demonstrated antioxidant properties by reducing intracellular ROS levels. nih.gov This highlights the nuanced role of these compounds in modulating cellular redox status, which can be context-dependent.

Inhibition of Cell Proliferation and Colony Formation

A hallmark of cancer is uncontrolled cell proliferation and the ability of single cells to form colonies. Several this compound derivatives have been shown to effectively inhibit these processes.

A synthetic benzofuran lignan derivative, Benfur, has been identified as a potent antimitotic agent. nih.gov In another study, a benzofuran-isatin conjugate, Compound 5a, significantly inhibited the colony formation of HT29 and SW620 colorectal cancer cells. frontiersin.org At a concentration of 10 µM, it reduced colony formation by 70% and 85% in HT29 and SW620 cells, respectively. frontiersin.org

Furthermore, a series of 4-trifluoro methoxy (B1213986) proguanil (B194036) derivatives, which share structural similarities with biguanides, exhibited excellent activity in inhibiting clone formation in bladder cancer cell lines at concentrations ranging from 0.5 to 4.0 μM. mdpi.com This demonstrates the broad applicability of targeting cell proliferation and colony formation as an anticancer strategy for this class of compounds.

Table 2: Inhibition of Colony Formation by Benzofuran Derivatives

| Compound/Derivative | Cell Line | Concentration | Inhibition of Colony Formation | Reference |

|---|---|---|---|---|

| Compound 5a | HT29 | 10 µM | 70% | frontiersin.org |

| Compound 5a | SW620 | 10 µM | 85% | frontiersin.org |

| 4-Trifluoro methoxy proguanil derivatives (6C, 7C, 8C) | J82, UMUC3 (Bladder Cancer) | 0.5 - 4.0 µM | Significant inhibition | mdpi.com |

Interaction with Cellular Targets (e.g., Tubulin, SIRT1)

The specific molecular targets of this compound derivatives are being actively investigated, with tubulin and sirtuins emerging as key interaction partners.

Tubulin: Microtubules, which are polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. A new class of inhibitors of tubulin polymerization based on the 2-(3ʹ,4ʹ,5ʹ-trimethoxybenzoyl)-benzo[b]furan molecular skeleton has been synthesized and evaluated. researchgate.net These compounds were assessed for their antiproliferative activity, inhibition of tubulin polymerization, and effects on the cell cycle. researchgate.net The most promising compound in this series was found to interact strongly with tubulin by binding to the colchicine (B1669291) site. researchgate.net

SIRT1: Sirtuins are a class of proteins that play crucial roles in cellular processes, including cell survival and metabolism. Some isoflavone (B191592) and benzoylbenzofuran derivatives have been found to exhibit potent antiproliferative effects against the MDA-MB-231 cancer cell line, with most of the isoflavone derivatives attenuating SIRT1 activity to below 50%. researchgate.net The most active compounds were isoflavone quinones, with one in particular displaying SIRT1 inhibitory activity comparable to the reference compound, suramin. researchgate.net

Antiviral Mechanism Studies (e.g., Anti-HIV Activity)

In addition to their anticancer properties, derivatives of this compound have shown promise as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).

Inhibition of Viral Enzymes (e.g., Reverse Transcriptase, Protease)

The replication of HIV relies on several key viral enzymes, including reverse transcriptase (RT) and protease. These enzymes are prime targets for antiretroviral therapy.

Reverse Transcriptase: Several studies have identified 3-benzoylbenzofuran derivatives as inhibitors of HIV-1 reverse transcriptase. nih.govrsc.org A time-of-addition assay and direct enzyme inhibition studies revealed that two 3-benzoylbenzofurans, 3g and 4b, act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govrsc.org NNRTIs bind to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its function. mdpi.comoatext.com

Protease: HIV-1 protease is another crucial enzyme that cleaves viral polyproteins into functional proteins, a necessary step for viral maturation. nih.gov Some 3-benzoylbenzofuran derivatives have been found to be mild inhibitors of HIV-1 protease. nih.govrsc.org Notably, a pyrazole (B372694) derivative synthesized from a 3-benzoylbenzofuran precursor, compound 5f, was identified as the most active protease inhibitor in one study, with an IC50 value of 31.59 ± 3.83 μM. rsc.org Molecular docking studies suggested that this compound competitively inhibits the enzyme by interacting with its active site. rsc.org

Table 3: Anti-HIV Activity of 3-Benzoylbenzofuran Derivatives and Their Pyrazole Analogs

| Compound | Virus Strain(s) | IC50 Value | Mechanism of Action | Reference |

|---|---|---|---|---|

| 4b (a 3-benzoylbenzofuran) | Q23 | 0.49 ± 0.11 μM | Non-nucleoside reverse transcriptase inhibitor | nih.gov |

| CAP210 | 0.12 ± 0.05 μM | |||

| 3g (a 3-benzoylbenzofuran) | Q23 | 3.90 ± 1.63 μM | Non-nucleotide reverse transcriptase inhibitor, mild protease inhibitor | nih.govrsc.org |

| 5f (a pyrazole derivative) | Q23 | 0.39 ± 0.13 μM | HIV entry inhibitor, Protease inhibitor (IC50 = 31.59 ± 3.83 μM) | nih.govrsc.org |

| CAP210 | 1.00 ± 0.15 μM | |||

| 5h (a pyrazole derivative) | Not specified | Not specified | HIV entry inhibitor, mild protease inhibitor | nih.govrsc.org |

Interference with Viral Entry Mechanisms

Research into the antiviral properties of this compound derivatives has revealed their potential to inhibit viral replication by interfering with the initial stages of the viral life cycle. Specifically, certain pyrazole derivatives synthesized from 3-benzoylbenzofuran precursors have been identified as inhibitors of HIV entry. nih.gov

In studies using pseudoviruses, pyrazole compounds, such as 5f and 5h , demonstrated potent inhibitory effects. nih.gov Time-of-addition assays, a method used to determine the specific stage of the viral life cycle affected by a compound, indicated that these pyrazole derivatives act as entry inhibitors. nih.gov This suggests that the compounds prevent the virus from successfully entering the host cell, a critical first step for infection. Molecular docking studies further support this by showing interactions with key viral proteins responsible for cell entry. nih.gov

While some 3-benzoylbenzofuran precursors like 3g and 4b were found to act as non-nucleotide reverse transcriptase inhibitors (NNRTIs), their pyrazole derivatives shifted their mechanism to target viral entry. nih.gov This highlights how modification of the core benzofuran structure can alter the specific antiviral mechanism of action.

Antimicrobial Mechanism Investigations

The antibacterial mechanisms of this compound and related derivatives are multifaceted, often involving the disruption of fundamental cellular processes in bacteria. A primary mode of action for many antimicrobial agents is the inhibition of DNA synthesis. mdpi.com Some quinoxaline (B1680401) 1,4-dioxides, which share structural similarities with benzofuran derivatives, are known to be DNA-damaging agents. mdpi.com This is often confirmed using reporter systems that detect the induction of the SOS response in bacteria, a global response to DNA damage. mdpi.com

Another key target for antibacterial compounds is the bacterial cell wall or membrane. mdpi.comlumenlearning.com Some natural compounds isolated from endophytic microorganisms, including those with structures analogous to benzofurans, have been shown to cause morphological changes to the bacterial cell surface, leading to membrane rupture and deformation. mdpi.com This disruption of the cell's physical integrity is a common mechanism for bactericidal agents. lumenlearning.com

Furthermore, the inhibition of essential enzymes provides another avenue for antibacterial activity. Penicillin-binding proteins (PBPs), which are crucial for the final steps of peptidoglycan synthesis in the bacterial cell wall, can be targeted. mdpi.com Inhibition of these enzymes weakens the cell wall, making the bacterium susceptible to osmotic lysis. lumenlearning.com Structure-activity relationship (SAR) studies on various benzofuran derivatives have shown that specific substitutions on the benzofuran ring, such as hydroxyl groups at particular positions, can significantly enhance antibacterial activity against a range of bacteria, including resistant strains like MRSA. nih.gov

The antifungal mechanisms of this compound derivatives often involve targeting pathways and structures unique to fungi. One significant mechanism is the disruption of calcium homeostasis. nih.gov Certain benzofuran derivatives have been found to augment amiodarone-elicited calcium flux into the cytoplasm of fungal cells. nih.gov While not always directly correlated with their primary antifungal effect, this disruption of intracellular calcium concentration is considered an important characteristic of their fungicidal activity. nih.gov

Another critical target for antifungal agents is the enzyme N-myristoyltransferase (NMT). nih.govresearchgate.net This enzyme is essential for the viability of pathogenic fungi like Candida albicans. nih.gov Benzofuran-based inhibitors have been developed that show high selectivity and potent activity against fungal NMT. nih.gov The selectivity is crucial, as it exploits the differences between human and fungal NMT, potentially reducing toxicity. nih.gov

Additionally, some benzofuran derivatives exhibit their antifungal effects by inhibiting the growth of pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus. nih.gov SAR studies have indicated that specific structural features, such as the introduction of bromo substituents on the benzofuran ring, can drastically increase antifungal potency. nih.gov

Antibacterial Action Modalities

Enzyme Inhibition Mechanisms

Derivatives of this compound have been investigated as inhibitors of enzymes linked to type 2 diabetes, namely α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). mdpi.comresearchgate.net

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in the digestion of carbohydrates, and its inhibition can help manage postprandial hyperglycemia. scielo.br Several 2-aryl-6-hydroxybenzo[b]furans have shown potent inhibitory effects against α-glucosidase. mdpi.com For instance, a derivative substituted with a 4-fluorophenyl group (2c ) displayed significant inhibitory activity with an IC50 value of 0.11 μM. mdpi.com

Enzyme kinetic studies are crucial for understanding the mechanism of inhibition. These analyses for potent benzofuran derivatives have revealed a mixed-type inhibition pattern against α-glucosidase. mdpi.comfrontiersin.org This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex, a characteristic often determined through Lineweaver-Burk and Dixon plots. mdpi.com

PTP1B Inhibition: PTP1B is a negative regulator of insulin (B600854) signaling, making it a therapeutic target for type 2 diabetes and obesity. medipol.edu.trnih.gov Farnesylated 2-arylbenzofurans, such as morusalfuran B and morusalfuran C , have demonstrated strong inhibitory effects on PTP1B, with IC50 values of 8.92 and 7.26 µM, respectively. nih.gov

Kinetic studies have elucidated that these compounds act as mixed-type or noncompetitive inhibitors of PTP1B. nih.gov Molecular docking simulations complement these findings by showing that the active compounds can bind to either the catalytic or allosteric sites of the enzyme. nih.gov Allosteric inhibition, where the inhibitor binds to a site other than the active site to modulate enzyme activity, is a promising strategy for achieving selectivity and avoiding the challenges associated with targeting the highly conserved active site of phosphatases. nih.gov

Table 1: Inhibition of α-Glucosidase and PTP1B by Benzofuran Derivatives

| Compound | Target Enzyme | Inhibition (IC50 µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| 2c (4-fluorophenyl substituted) | α-Glucosidase | 0.11 | Mixed | mdpi.com |

| 2b (3-fluorophenyl substituted) | α-Glucosidase | 4.65 | Not specified | mdpi.com |

| Morusalfuran B | PTP1B | 8.92 | Mixed | nih.gov |

| Morusalfuran C | PTP1B | 7.26 | Mixed | nih.gov |

| Morusalfuran A | PTP1B | Not specified | Noncompetitive | nih.gov |

The investigation into the antifertility mechanisms of this compound and its analogs points towards their interaction with hormonal pathways, specifically exhibiting antiestrogenic activity. This class of compounds is often studied for its potential to interfere with implantation, a critical step in the establishment of pregnancy.

The antifertility action is frequently associated with the compound's ability to act as an antiestrogenic agent. By competing with natural estrogens for binding to the estrogen receptor, these compounds can disrupt the delicate hormonal balance required for the preparation of the uterus for implantation and the subsequent development of the embryo. Research in this area often involves evaluating the anti-implantation and abortifacient activities of these synthetic compounds in animal models. The structural similarity of some benzofuran derivatives to nonsteroidal estrogens allows them to fit into the estrogen receptor, but they fail to elicit the full estrogenic response, thereby blocking the normal physiological effects of estrogen.

α-Glucosidase and PTP1B Inhibition Studies

Anti-inflammatory Pathways

Derivatives of this compound have demonstrated significant anti-inflammatory properties through their interaction with key cellular signaling pathways that regulate the inflammatory response. Research into these compounds has primarily focused on their ability to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which are classical pathways involved in transmitting inflammation signals and inducing the expression of various inflammatory factors. nih.govmdpi.com

The anti-inflammatory mechanisms are often investigated using cellular models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, which are widely used to establish inflammatory conditions in vitro. nih.govmdpi.com In these models, LPS triggers a strong inflammatory response, leading to the activation of NF-κB and MAPK pathways and the subsequent overproduction of pro-inflammatory mediators. nih.gov

Studies on newly synthesized piperazine/benzofuran hybrids have shown that certain derivatives can effectively suppress this inflammatory cascade. researchgate.net For instance, one notable derivative, compound 5d, exhibited a potent inhibitory effect on the production of nitric oxide (NO) with an IC50 value of 52.23 ± 0.97 μM, while showing low cytotoxicity. researchgate.net The mechanistic investigation into this compound revealed its significant role in down-regulating crucial inflammatory pathways. nih.govresearchgate.net

Inhibition of the NF-κB Pathway

The NF-κB pathway is central to the inflammatory process, controlling the expression of genes involved in inflammation. mdpi.com In a resting state, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by agents like LPS, IκB kinase (IKK) is activated, which then phosphorylates IκBα. This phosphorylation leads to the degradation of IκBα, freeing NF-κB (specifically the p65 subunit) to translocate into the nucleus, where it initiates the transcription of pro-inflammatory genes. nih.gov

Studies have shown that benzofuran derivatives can interrupt this process. Compound 5d, for example, was found to significantly inhibit the LPS-induced phosphorylation of IKKα/IKKβ, IκBα, and the p65 subunit in a dose-dependent manner in RAW264.7 cells. nih.govresearchgate.net By preventing the phosphorylation and subsequent degradation of IκBα, the derivative effectively blocks the nuclear translocation of p65, thereby shutting down the NF-κB-mediated expression of inflammatory genes. nih.gov

Inhibition of the MAPK Pathway

The MAPK pathway, which includes key proteins such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, is another critical signaling route that responds to inflammatory stimuli. nih.govmdpi.com Activation of this pathway through phosphorylation also leads to the expression of pro-inflammatory mediators.

Research indicates that this compound derivatives can also target this pathway. In LPS-stimulated cells, the phosphorylation levels of JNK, p38, and ERK were markedly increased. nih.gov However, treatment with compound 5d significantly inhibited the phosphorylation of all three of these key MAPK proteins. nih.govresearchgate.net This suggests that the anti-inflammatory effect of these benzofuran derivatives is, in part, due to their ability to regulate and suppress the MAPK signaling cascade. nih.gov

Downregulation of Pro-inflammatory Mediators

The inhibition of the NF-κB and MAPK pathways by benzofuran derivatives leads to a significant reduction in the production and secretion of various pro-inflammatory mediators. nih.govresearchgate.net These mediators, when overproduced, contribute to tissue damage and the symptoms of inflammation. mdpi.com The effects of compound 5d on these mediators in LPS-stimulated RAW264.7 cells have been quantified, demonstrating a broad-spectrum anti-inflammatory action. nih.gov

The derivative was shown to diminish the production of nitric oxide (NO) and down-regulate the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for synthesizing prostaglandins (B1171923) involved in inflammation. nih.govresearchgate.net Furthermore, it attenuated the levels of key inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in a dose-dependent manner. nih.govresearchgate.net

Table 1: Inhibitory Effects of Benzofuran Derivative 5d on Pro-inflammatory Mediators

| Mediator | Function in Inflammation | Observed Effect of Compound 5d |

| Nitric Oxide (NO) | Signaling molecule; high levels are pro-inflammatory. | Significantly inhibited generation (IC50 = 52.23 ± 0.97 μM). researchgate.net |

| Cyclooxygenase-2 (COX-2) | Enzyme that produces inflammatory prostaglandins. | Significantly down-regulated expression. nih.govresearchgate.net |

| Tumor Necrosis Factor-α (TNF-α) | A major cytokine that drives systemic inflammation. | Attenuated secretion in a dose-dependent manner. nih.govresearchgate.net |

| Interleukin-6 (IL-6) | A cytokine with both pro- and anti-inflammatory roles. | Attenuated secretion in a dose-dependent manner. nih.govresearchgate.net |

| Interleukin-1β (IL-1β) | A potent pro-inflammatory cytokine. | Reduced expression in serum and tissues in in vivo models. researchgate.net |

In addition to the NF-κB and MAPK pathways, other mechanisms have been associated with the anti-inflammatory activity of the broader benzofuran class. Some derivatives have been found to act as inhibitors of leukotriene biosynthesis, which are potent mediators of inflammation and allergic reactions. google.com Other related compounds have been shown to upregulate the expression of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory effects. actascientific.com

Collectively, these findings strongly suggest that this compound derivatives exert their anti-inflammatory effects by targeting multiple, interconnected signaling pathways, primarily the NF-κB and MAPK cascades, leading to a comprehensive suppression of inflammatory mediators. nih.govresearchgate.net

Advanced Research Applications and Future Directions for 2 Benzoyl 3 Hydroxybenzofuran

Applications in Materials Science and Organic Electronics

The structural characteristics of 2-benzoyl-3-hydroxybenzofuran and its derivatives make them promising candidates for applications in materials science and organic electronics.

Role as Building Blocks for Heterocyclic Compounds

This compound serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its reactive nature allows for various chemical modifications, facilitating the construction of a diverse range of molecular architectures. clockss.org This versatility has made it a valuable building block for creating novel compounds with specific desired properties. For instance, it can be used in the synthesis of 2-vinyl- and 2-arylbenzo[b]furans through palladium-catalyzed reactions. acs.org Furthermore, it is a precursor in the synthesis of various heterocyclic systems, including pyrazoles and other fused heterocycles. clockss.orgrsc.org

The ability to use this compound and its analogs to construct larger, more complex molecules is a significant area of research. nih.gov This approach allows for the creation of "hybrid molecules," where different bioactive scaffolds are combined to potentially enhance therapeutic effects or introduce novel functionalities. mdpi.com

Potential in Optical and Polymeric Materials

Derivatives of this compound have shown potential for use in optical and polymeric materials. The benzofuran (B130515) scaffold is found in various organic materials, and its derivatives are being explored for their unique properties. nih.gov For example, certain chromone (B188151) derivatives, which share a structural resemblance, exhibit dual fluorescence due to Excited State Intramolecular Proton Transfer (ESIPT), making them valuable as fluorescent probes. The investigation into the photophysical properties of benzofuran derivatives is an active area of research, with potential applications in the development of new materials for electronics and photonics.

Agrochemical Research: Herbicidal Activity and Mechanism

In the field of agrochemical research, derivatives of this compound, specifically aurones, have demonstrated notable herbicidal activity.

A series of 4-hydroxyaurone derivatives, which are structurally related to this compound, were synthesized and evaluated for their herbicidal effects against various plant species. clockss.org The study revealed that these compounds exhibited moderate to good herbicidal activities, particularly against dicotyledonous plants in post-emergence treatments. clockss.org

One notable derivative, (Z)-4-hydroxy-2-(4-nitrobenzylidene)benzofuran-3(2H)-one, demonstrated a 74.5% inhibitory activity against Amaranthus retroflexus L., outperforming the commercial herbicide acetochlor (B104951) in this regard. clockss.org This finding suggests that 4-hydroxyaurones could serve as lead compounds for the development of new post-emergence herbicides. clockss.org

The mechanism of action for many herbicides involves the inhibition of specific enzymes crucial for plant growth. For instance, some herbicides target acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis. frontiersin.org Other herbicidal compounds act by inhibiting p-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for plastoquinone (B1678516) synthesis and subsequent carotenoid production. mdpi.com While the precise mechanism of action for the herbicidal activity of 4-hydroxyaurones is still under investigation, their effectiveness highlights the potential of the benzofuran scaffold in developing new crop protection agents. clockss.org Further research into the structure-activity relationships of these compounds could lead to the design of more potent and selective herbicides. clockss.orgmdpi.com

| Compound/Weed Species | Treatment Type | Dosage (g a.i. ha-1) | Inhibitory Activity (%) | Reference Herbicide |

| (Z)-4-hydroxy-2-(4-nitrobenzylidene)benzofuran-3(2H)-one | Post-emergence | 750 | 74.5 | Acetochlor |

| Amaranthus retroflexus L. |

Innovative Design Strategies for Novel Bioactive Agents

The versatile scaffold of this compound provides a foundation for innovative design strategies aimed at creating novel bioactive agents with enhanced potency and selectivity.

Hybrid Molecule Design

A prominent strategy in drug discovery is the creation of hybrid molecules, which combine two or more pharmacophores into a single entity. mdpi.com This approach can lead to compounds with dual or synergistic biological activities. ijraset.com The benzofuran scaffold is frequently utilized in the design of such hybrids.

For example, hybrid molecules incorporating benzofuran and other heterocyclic rings like coumarin, pyrazole (B372694), or triazole have been synthesized and investigated for various biological activities, including anticancer and antimicrobial properties. rsc.orgmdpi.com The combination of different bioactive moieties can result in compounds with improved efficacy and a reduced likelihood of developing resistance. mdpi.com The synthesis of these hybrids often involves techniques like "click chemistry," which allows for the efficient and reliable connection of different molecular building blocks. mdpi.com

Scaffold Derivatization for Enhanced Potency and Selectivity

Systematic derivatization of the this compound scaffold is a key strategy for optimizing its biological activity. By introducing various substituents at different positions on the benzofuran ring system, researchers can fine-tune the molecule's properties to enhance its potency and selectivity towards a specific biological target.